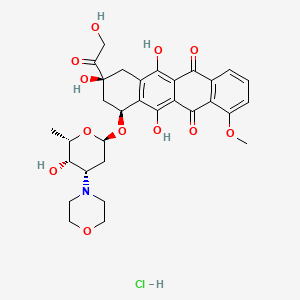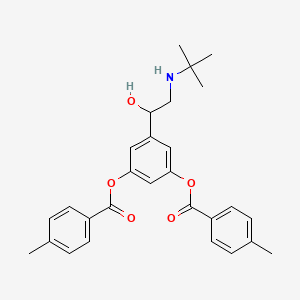![molecular formula C21H26ClN3O3S2 B1205081 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate CAS No. 43218-55-9](/img/structure/B1205081.png)
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate is a chemical compound that belongs to the class of methanesulfonates. Methanesulfonates are salts or esters of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and is used in various industrial and chemical processes .
Vorbereitungsmethoden
The preparation of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves several synthetic routes. One common method is the reaction of methanesulfonic acid with a suitable base or alcohol to form the corresponding salt or ester. Industrial production methods often involve the oxidation of dimethyl sulfide or dimethyl disulfide using oxidizing agents such as nitric acid or chlorine .
Analyse Chemischer Reaktionen
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and nucleophiles like amines or alcohols. .
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: It is explored for its potential therapeutic effects, including its use as an alkylating agent in chemotherapy.
Industry: It is used in electroplating, battery electrolytes, and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves its ability to act as a strong acid and alkylating agent. It can methylate DNA and proteins, leading to modifications that affect their function. The molecular targets include nucleophilic sites on DNA bases and amino acid residues in proteins. The pathways involved include DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate can be compared with other methanesulfonates and similar compounds:
Methanesulfonic acid: Similar in structure but differs in its applications and reactivity.
Trifluoromethanesulfonic acid: Has a trifluoromethyl group instead of a methyl group, leading to different properties and uses.
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used in mutagenesis studies
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
43218-55-9 |
|---|---|
Molekularformel |
C21H26ClN3O3S2 |
Molekulargewicht |
468 g/mol |
IUPAC-Name |
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate |
InChI |
InChI=1S/C20H22ClN3S.CH4O3S/c1-4-23(5-2)10-11-24-16-9-6-13(3)20-18(16)19(22-24)15-8-7-14(21)12-17(15)25-20;1-5(2,3)4/h6-9,12H,4-5,10-11H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
TTZGKMBLWUVGJV-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
Kanonische SMILES |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
Key on ui other cas no. |
43218-55-9 |
Verwandte CAS-Nummern |
49604-87-7 (Parent) |
Synonyme |
6-chloroindazolelucanthone IA 3 IA 3, monomethanesulfonate IA-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,5S,10S,13S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol bromide](/img/structure/B1205000.png)





![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)




![2-[3,11-Bis(carboxymethyl)-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]acetic acid](/img/structure/B1205019.png)
